molecular formula C9H5Cl2NO4 B11043546 [(4,6-Dichloro-7-methoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide

[(4,6-Dichloro-7-methoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide

Cat. No.: B11043546
M. Wt: 262.04 g/mol
InChI Key: HSTMCOLFDTUWHB-UHFFFAOYSA-N
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Description

[(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE is a complex organic compound characterized by its unique benzodioxole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Core: This involves the cyclization of catechol derivatives with methylene groups under acidic conditions.

    Chlorination: Introduction of chlorine atoms at specific positions on the benzodioxole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: Introduction of methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Ammoniumolate Group: This involves the reaction of the benzodioxole derivative with ammonium salts under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of [(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

[(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in oxidative stress and cellular signaling pathways.

    Pathways Involved: It modulates pathways related to apoptosis, cell cycle regulation, and inflammation.

Comparison with Similar Compounds

[(4,6-DICHLORO-7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLIDYNE]AMMONIUMOLATE can be compared with other benzodioxole derivatives:

Properties

Molecular Formula

C9H5Cl2NO4

Molecular Weight

262.04 g/mol

IUPAC Name

4,6-dichloro-7-methoxy-1,3-benzodioxole-5-carbonitrile oxide

InChI

InChI=1S/C9H5Cl2NO4/c1-14-7-5(10)4(2-12-13)6(11)8-9(7)16-3-15-8/h3H2,1H3

InChI Key

HSTMCOLFDTUWHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1OCO2)Cl)C#[N+][O-])Cl

Origin of Product

United States

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